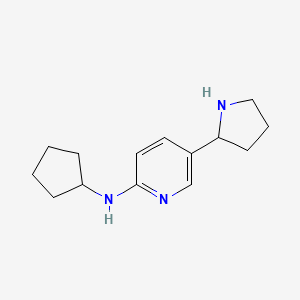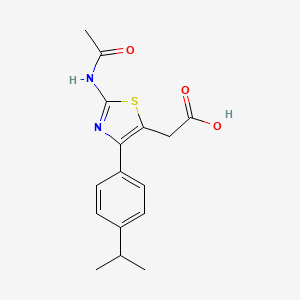
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzamide group, and an ethyl-mercapto substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the triazole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity. The fluorobenzamide group may enhance binding affinity to certain receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide
- N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13FN4OS |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
Clé InChI |
JGQUIPBMUWHTNX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



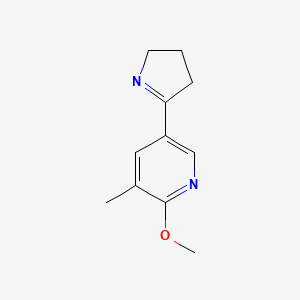
![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
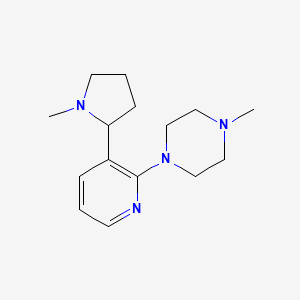
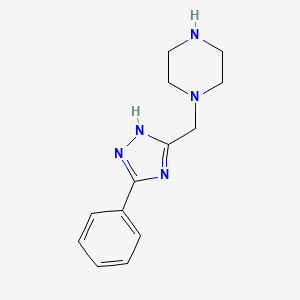
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)

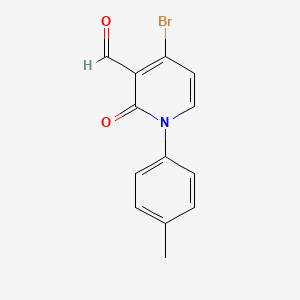


![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)

